molecular formula C10H24N2O3Si B14222371 N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine CAS No. 497953-04-5

N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine

Cat. No.: B14222371
CAS No.: 497953-04-5
M. Wt: 248.39 g/mol
InChI Key: HYIDDAASLFHRQS-UHFFFAOYSA-N
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Description

N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is an organosilane compound with the molecular formula C10H27N3O3Si. It is commonly used as a coupling agent, surface modifier, and crosslinking agent in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine typically involves the reaction of diethylenetriamine with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes purification steps to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water, alcohols, and amines. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from these reactions include silanol-functionalized compounds, siloxane networks, and amine-functionalized materials .

Scientific Research Applications

N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine involves the formation of covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong siloxane bonds, enhancing the adhesion and stability of the modified materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is unique due to its ability to form stable siloxane bonds and its versatility in various applications. Its structure allows for efficient coupling and surface modification, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

497953-04-5

Molecular Formula

C10H24N2O3Si

Molecular Weight

248.39 g/mol

IUPAC Name

N'-ethenyl-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C10H24N2O3Si/c1-5-11-8-9-12-7-6-10-16(13-2,14-3)15-4/h5,11-12H,1,6-10H2,2-4H3

InChI Key

HYIDDAASLFHRQS-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCNCCNC=C)(OC)OC

Origin of Product

United States

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